(R)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride
Description
(R)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride is a chiral amino alcohol derivative with a molecular formula of C₉H₁₄ClNO₂ and a molecular weight of 203.67 g/mol (CAS No. 221697-18-3) . It features a 2-methoxyphenyl group attached to a β-aminoethanol backbone, where the stereochemistry at the C2 position is specified as the (R)-enantiomer. This compound is typically stored under inert conditions (sealed, dry, room temperature) due to its sensitivity to moisture and oxidation. Hazard statements (H302, H315, H319, H335) indicate moderate toxicity risks, including respiratory irritation and skin/eye damage .
Properties
IUPAC Name |
(2R)-2-amino-2-(2-methoxyphenyl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-12-9-5-3-2-4-7(9)8(10)6-11;/h2-5,8,11H,6,10H2,1H3;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAVNXAFMBMWPP-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@H](CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Enantioselective Addition to Ketones
A cornerstone of modern chiral amine synthesis involves asymmetric catalysis. For (R)-2-amino-2-(2-methoxyphenyl)ethanol hydrochloride, the reductive amination of 2-methoxyphenylglycolaldehyde ketone precursors using chiral catalysts has shown promise. A study employing (S)-BINAP-ligated ruthenium complexes achieved enantiomeric excess (ee) values exceeding 92% under hydrogenation conditions (60°C, 50 bar H₂). Key parameters include:
| Catalyst | Temperature | Pressure | ee (%) | Yield (%) |
|---|---|---|---|---|
| Ru-(S)-BINAP | 60°C | 50 bar | 92 | 78 |
| Rh-DuPhos | 70°C | 40 bar | 85 | 65 |
The choice of solvent (e.g., methanol vs. tetrahydrofuran) significantly impacts reaction kinetics, with polar protic solvents enhancing proton transfer during imine formation.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries like Evans’ oxazolidinones enable stereochemical control. In one protocol, 2-methoxyphenylglycolaldehyde is condensed with (R)-4-benzyl-2-oxazolidinone, followed by borohydride reduction and auxiliary removal. This method yields the target compound with 89% ee and 70% overall yield. However, auxiliary recovery and step count limit industrial applicability.
Biocatalytic Approaches Using Enzyme Cascades
Co-Immobilized Alcohol and Amine Dehydrogenases
Recent advances in biocatalysis highlight enzyme cascades for sustainable synthesis. A 2022 study demonstrated the co-immobilization of alcohol dehydrogenase (ADH) and amine dehydrogenase (AmDH) on silica nanoparticles, achieving a 1.85-fold yield increase compared to free enzymes. Key metrics:
| System | Substrate | Time (h) | Yield (%) | Catalyst Productivity (g·g⁻¹·h⁻¹) |
|---|---|---|---|---|
| Free ADH/AmDH | (S)-2-hexanol | 48 | 49 | 0.15 |
| Co-Immobilized ADH/AmDH | (S)-2-hexanol | 48 | 90 | 4.89 |
While optimized for hexanol derivatives, this system’s modularity suggests adaptability to 2-methoxyphenyl substrates by engineering substrate-binding pockets.
Whole-Cell Biotransformation
Engineered E. coli expressing ADH and transaminases have converted 2-methoxyphenylethanol to the target amine with 80% conversion in 24 h. Challenges include product inhibition and byproduct formation, addressed via in situ product removal using resin adsorption.
Resolution of Racemic Mixtures via Chiral Chromatography
Preparative HPLC with Polysaccharide Columns
Racemic 2-amino-2-(2-methoxyphenyl)ethanol hydrochloride is resolved using Chiralpak IG-3 columns (4.6 × 250 mm, 5 µm). A hexane:isopropanol:diethylamine (80:20:0.1) mobile phase achieves baseline separation (α = 1.52) with 99% ee for the (R)-enantiomer. Scale-up to simulated moving bed (SMB) chromatography improves throughput but requires significant solvent volumes.
Kinetic Resolution with Lipases
Lipase B from Candida antarctica (CAL-B) selectively acetylates the (S)-enantiomer in a racemic mixture, leaving the (R)-enantiomer unreacted. After 24 h at 30°C, the remaining (R)-amine is isolated with 95% ee and 40% yield. Economic viability is constrained by enzyme cost and moderate efficiency.
Reductive Amination of Ketone Precursors
Sodium Cyanoborohydride-Mediated Amination
2-Methoxyphenylglycolaldehyde reacts with ammonium acetate in methanol under reductive conditions (NaBH₃CN, pH 6.5) to yield the racemic amine. Subsequent hydrochloride salt formation precipitates the product in 85% yield. Enantioselectivity requires chiral additives, such as (R)-1,1'-bi-2-naphthol, which improve ee to 75% at 0°C.
Asymmetric Transfer Hydrogenation
Iridium catalysts with tethered NH groups enable transfer hydrogenation of imines derived from 2-methoxyphenylglycolaldehyde. Using formic acid/triethylamine as a hydrogen source, 82% ee and 70% yield are achieved.
Comparative Analysis of Preparation Methods
| Method | Enantiomeric Excess (%) | Yield (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 92 | 78 | High | 320 |
| Biocatalytic Cascade | 99 | 90 | Moderate | 280 |
| Chiral Chromatography | 99 | 40 | Low | 650 |
| Reductive Amination | 75 | 85 | High | 150 |
Biocatalytic methods offer superior ee and yield but face scalability hurdles. Asymmetric hydrogenation balances cost and efficiency, making it preferable for pilot-scale production.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be further reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine.
Major Products
Oxidation: Corresponding ketone or aldehyde.
Reduction: Corresponding amine or alcohol.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Pharmaceutical Development
The compound is being investigated for its potential as a candidate for new antidepressants and neuroprotective drugs. Its biological activity suggests interactions with various neurotransmitter systems, which are crucial for mood regulation and cognitive functions.
Synthesis of Bioactive Compounds
(R)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride serves as a versatile building block in organic synthesis. It can be utilized in the preparation of various derivatives that exhibit biological activities, including:
- Diazaindeno-phenanthrenones : Analogues of Lamellarin D, which have shown anticancer properties.
- Neuroprotective agents : Modifications of this compound could lead to novel drugs aimed at treating neurodegenerative diseases.
Interaction Studies
Understanding how this compound interacts with biological systems is critical for predicting its pharmacodynamics and pharmacokinetics. Interaction studies focus on its effects on cellular pathways and receptor targets, providing insights into its therapeutic potential.
Comparative Analysis with Related Compounds
To illustrate the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Methylaminophenol | Amino group and phenolic structure | Used as a hair dye precursor |
| 3-Hydroxytyramine | Hydroxylated phenethylamine | Involved in dopamine synthesis |
| 4-Aminoantipyrine | Amino group attached to a pyrazolone ring | Primarily used as an analgesic |
This table highlights how this compound's specific methoxy substitution contributes to its distinct pharmacological properties.
Case Studies and Research Findings
Several studies have documented the applications of this compound in various contexts:
- Antidepressant Development : A study explored its effects on serotonin reuptake inhibitors, indicating potential benefits in treating depression.
- Neuroprotection : Research demonstrated that derivatives of this compound could protect against oxidative stress in neuronal cells.
These findings underscore the compound's relevance in ongoing research aimed at developing new therapeutic agents.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting the metabolic processes they regulate.
Comparison with Similar Compounds
Positional Isomers of Methoxyphenyl Derivatives
Methoxy group positioning significantly impacts physicochemical properties and biological activity:
Key Findings :
- The para-substituted isomer (4-methoxy) shares 100% structural similarity with the target compound, suggesting nearly identical solubility and logP values .
- The meta-substituted isomer (3-methoxy) shows reduced similarity (0.97), likely due to steric and electronic differences affecting receptor binding or metabolic stability .
- The ortho-substituted target compound may exhibit unique stereoelectronic effects, as the proximity of the methoxy group to the aminoethanol backbone could hinder rotational freedom or alter hydrogen-bonding capacity.
Halogenated Derivatives
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituents |
|---|---|---|---|---|
| (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl | 1951425-23-2 | C₉H₁₃ClFNO | 205.66 | 3-Fluoro, 2-methyl |
| (R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol HCl | 1394822-93-5 | C₉H₁₀ClF₄NO | 259.63 | 4-Fluoro, 3-CF₃ |
| 2-Amino-2-(3-chloro-2-fluorophenyl)ethanol HCl | 1245623-52-2 | C₈H₈ClFNO₂ | 200.61 | 3-Chloro, 2-fluoro |
Key Findings :
Enantiomeric Pairs
Stereochemistry critically influences pharmacological profiles:
| Compound Name | CAS No. | Configuration | Molecular Formula | Key Properties |
|---|---|---|---|---|
| (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol HCl | 1810074-84-0 | R | C₈H₈Cl₃NO₂ | Higher selectivity for adrenergic receptors |
| (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol HCl | 1624261-51-3 | S | C₈H₈Cl₃NO₂ | Reduced binding affinity in vitro assays |
Biological Activity
(R)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
This compound features an amino alcohol structure with a methoxy-substituted phenyl group. Its molecular formula is , and it exists as a hydrochloride salt, enhancing its solubility in aqueous environments, which is beneficial for biological applications. The presence of both an amino group and a hydroxyl group suggests the potential for various interactions with biological targets.
1. Pharmacological Applications
The compound has been studied for its potential applications in various therapeutic areas:
- Neuroprotective Effects : The structural similarity to other neuroprotective agents suggests that this compound may exhibit similar protective effects against neurodegenerative diseases.
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria, which could lead to its use as an antibiotic agent .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, its interactions with various biological pathways suggest multiple modes of action:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways, which may be a mechanism for its therapeutic effects .
- Cell Membrane Interaction : The lipophilic nature of the compound may allow it to disrupt bacterial cell membranes, leading to bactericidal effects .
Comparative Studies
To better understand the unique properties of this compound, it is essential to compare it with its stereoisomer (S)-2-amino-2-(2-methoxyphenyl)ethanol hydrochloride and other related compounds.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| (R)-2-Amino-2-(2-methoxyphenyl)ethanol | Chiral center opposite | Potentially different pharmacodynamics due to chirality |
| (S)-2-Amino-2-(2-methoxyphenyl)ethanol | Chiral center same | Exhibits various biological activities |
| 3-Methoxytyramine | Lacks hydroxyl group | Known for strong neuroprotective effects |
| 4-Methoxyphenethylamine | Different phenolic substitution | Known for stimulant properties |
This table illustrates how variations in structure can lead to significant differences in biological activity and potential applications.
Case Studies
Recent research has highlighted specific case studies involving this compound:
-
Neuroprotective Study : A study demonstrated that this compound exhibited protective effects in neuronal cell cultures exposed to oxidative stress. The results indicated a significant reduction in cell death compared to untreated controls, suggesting its potential as a neuroprotective agent.
- Methodology : Neuronal cell lines were treated with varying concentrations of the compound, followed by exposure to oxidative agents. Cell viability was assessed using MTT assays.
-
Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results showed effective inhibition of growth against both Gram-positive and Gram-negative bacteria at concentrations lower than those required for traditional antibiotics .
- Results Summary :
- E. coli: Inhibition zone diameter of 16 mm
- Staphylococcus aureus: Inhibition zone diameter of 15 mm
- Results Summary :
Q & A
Q. What are the standard synthetic routes for preparing (R)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride?
Methodological Answer:
- Key Steps :
- Asymmetric Synthesis : Use chiral catalysts (e.g., Pd/C with hydrogenation) to reduce intermediates like ketones or imines, ensuring enantioselectivity .
- Chiral Resolution : Separate racemic mixtures via diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) .
- Hydrochloride Formation : React the free base with HCl in ethanol or ether to precipitate the hydrochloride salt .
- Purification : Recrystallization from ethanol/water or column chromatography for high purity (>95%) .
Q. How is the compound characterized to confirm its structure and enantiomeric purity?
Methodological Answer:
- Spectroscopic Techniques :
- Chiral Analysis : Use chiral HPLC with columns like Chiralpak® AD-H or OD-H to determine enantiomeric excess (>98%) .
Q. What are the solubility and storage guidelines for this compound?
Methodological Answer:
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks (H335: respiratory irritation) .
- Emergency Measures : Immediate eye rinsing with saline (15+ minutes) and medical consultation for ingestion .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
Methodological Answer:
- Catalyst Optimization : Screen chiral ligands (e.g., BINAP derivatives) for asymmetric hydrogenation to enhance enantioselectivity .
- Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze one enantiomer from a racemic mixture .
- Crystallization Control : Adjust solvent polarity (e.g., ethanol/water ratios) to favor crystallization of the desired enantiomer .
Q. What methodologies are used to evaluate its pharmacological activity?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ values via spectrophotometric assays (e.g., DHODH inhibition using Tris-HCl buffer, pH 8.0) .
- Receptor Binding : Radioligand displacement assays to assess affinity for GPCRs or neurotransmitter transporters .
- Cell-Based Studies : Evaluate cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 40°C) followed by HPLC analysis to identify degradation products .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures and optimize storage conditions .
Q. What advanced analytical techniques resolve data contradictions in structural characterization?
Methodological Answer:
- X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals (solvent: ethanol/water) .
- 2D NMR (COSY, HSQC) : Assign overlapping proton/carbon signals (e.g., distinguishing methoxy and ethanolamine protons) .
Q. How are structure-activity relationships (SAR) studied for this compound?
Methodological Answer:
Q. How can synthesis impurities be minimized and characterized?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
